molecular formula C8H9F2NO B1439721 4-Ethoxy-3,5-difluoroaniline CAS No. 942615-19-2

4-Ethoxy-3,5-difluoroaniline

Cat. No.: B1439721
CAS No.: 942615-19-2
M. Wt: 173.16 g/mol
InChI Key: QDBYWBVGALLLHU-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluoroaniline is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-3,5-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3,5-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethoxy-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBYWBVGALLLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301989
Record name 4-Ethoxy-3,5-difluorobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942615-19-2
Record name 4-Ethoxy-3,5-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942615-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxy-3,5-difluoroaniline (CAS Number: 942615-19-2)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: Information on 4-Ethoxy-3,5-difluoroaniline is limited in publicly accessible scientific literature and databases. This guide provides the available data for the target compound and leverages in-depth information on its parent analogue, 3,5-difluoroaniline, to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. Inferences drawn from the parent compound are clearly stated as such to maintain scientific integrity.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

Fluorinated anilines are a cornerstone in modern drug discovery and development. The incorporation of fluorine atoms into aromatic systems can profoundly influence a molecule's physicochemical and pharmacokinetic properties. These modifications can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable alterations in lipophilicity and bioavailability. The strategic placement of fluorine atoms, as seen in the 3,5-difluoroaniline scaffold, creates a unique electronic environment that is attractive for designing novel therapeutics.

This guide focuses on 4-Ethoxy-3,5-difluoroaniline, a specific derivative within this important class of compounds. While direct research on this molecule is not widely published, its structural similarity to 3,5-difluoroaniline allows for informed hypotheses regarding its potential utility and characteristics.

Core Compound Identification: 4-Ethoxy-3,5-difluoroaniline

PropertyValueSource
CAS Number 942615-19-2N/A
Chemical Formula C8H9F2NON/A
Molecular Weight 173.16 g/mol N/A
Canonical SMILES CCOC1=C(C=C(C=C1F)N)FN/A
IUPAC Name 4-ethoxy-3,5-difluoroanilineN/A

The Parent Analogue: A Deep Dive into 3,5-Difluoroaniline (CAS: 372-39-4)

Due to the scarcity of data on 4-Ethoxy-3,5-difluoroaniline, a thorough understanding of its parent compound, 3,5-difluoroaniline, is invaluable. This well-characterized intermediate serves as a benchmark for predicting the properties and reactivity of its derivatives.

Physicochemical Properties of 3,5-Difluoroaniline
PropertyValueSource
Molecular Formula C6H5F2N[1]
Molecular Weight 129.11 g/mol [1]
Appearance White to yellowish low melting solid[2]
Melting Point 37-41 °C[3]
Boiling Point 80 °C at 20 mmHg[3]
Density 1.295 g/cm³[3]
Flash Point 167 °F (75 °C)[3]
Solubility Information not widely available
Purity ≥98% (GC)[1]
Synthesis of 3,5-Difluoroaniline: A Representative Protocol

Several synthetic routes to 3,5-difluoroaniline have been reported, often involving multi-step processes.[4][5][6] A common strategy involves the halogenation and subsequent modification of a readily available aniline precursor.

Example Protocol: Synthesis from 2-chloro-3,5-difluoroaniline

This method involves the catalytic hydrogenation of 2-chloro-3,5-difluoroaniline.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL stainless steel autoclave, combine 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline (purity: 98%), 1.84 g of 5% palladium on carbon, 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.[7]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 kg/cm ² with hydrogen.[7]

  • Reaction Conditions: Heat the mixture to 100°C and maintain for 4 hours with stirring.[7]

  • Workup: Cool the reaction mixture to 50°C. Filter off the palladium on carbon catalyst.[7]

  • Extraction: Add 50 g of a 25% aqueous sodium hydroxide solution to the filtrate. Stir the mixture and then allow the layers to separate. Collect the organic layer.[7]

  • Purification: Distill the organic layer to first recover the triethylamine, followed by the collection of 3,5-difluoroaniline. This process can yield a product with approximately 99% purity.[7]

Causality Behind Experimental Choices:

  • Palladium on Carbon: This is a standard and efficient catalyst for dehalogenation via hydrogenation.

  • Triethylamine: This organic base is used to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion and preventing corrosion of the apparatus.

  • Autoclave: A high-pressure vessel is necessary to safely handle the hydrogen gas at the required reaction temperature and pressure.

Applications of 3,5-Difluoroaniline in Drug Discovery and Agrochemicals

3,5-Difluoroaniline is a versatile building block in the synthesis of a wide range of biologically active molecules.[1][8]

  • Pharmaceuticals: It serves as a key intermediate in the development of drugs targeting neurological and cardiovascular conditions.[1] The fluorine atoms can enhance metabolic stability and binding affinity.[8]

  • Agrochemicals: This compound is used in the formulation of herbicides, pesticides, and fungicides, contributing to more potent and targeted crop protection solutions.[1][8]

  • Other Industries: It also finds use in the synthesis of dyes, pigments, and high-performance fluorinated polymers.[1]

Safety and Handling of 3,5-Difluoroaniline

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][10]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[9][11]

  • Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11] A NIOSH-approved respirator is recommended if exposure limits are exceeded.[11]

  • Ventilation: Use only in a well-ventilated area.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2][11]

  • First Aid:

    • Inhalation: Move the person to fresh air.[12]

    • Skin Contact: Wash with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes.[12]

    • Ingestion: Rinse mouth and seek medical attention.[12]

Predicted Impact of the 4-Ethoxy Group on the 3,5-Difluoroaniline Core

The introduction of an ethoxy (-OCH2CH3) group at the 4-position of the 3,5-difluoroaniline ring is expected to modulate the molecule's properties in several key ways, based on established principles of physical organic and medicinal chemistry.

Workflow for Predicting Structure-Activity Relationships:

cluster_properties cluster_activity Start 3,5-Difluoroaniline Core Ethoxy Introduction of 4-Ethoxy Group Start->Ethoxy Properties Altered Physicochemical Properties Ethoxy->Properties Activity Potential Biological Consequences Properties->Activity p1 Increased Lipophilicity p2 Altered H-Bonding p3 Modified Electronics (EDG) a1 Changes in Receptor Binding a2 Modified ADME Profile a3 Altered Metabolic Pathways

Caption: Predicted influence of the 4-ethoxy group on the 3,5-difluoroaniline scaffold.

  • Increased Lipophilicity: The ethoxy group is more lipophilic than a hydrogen atom, which would likely increase the overall lipophilicity (logP) of the molecule. This can affect membrane permeability, plasma protein binding, and solubility in organic solvents.

  • Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, introducing a new potential interaction point with biological targets that is absent in the parent aniline.

  • Electronic Effects: The ethoxy group is an electron-donating group (EDG) through resonance. This will increase the electron density of the aromatic ring, potentially altering its reactivity in further synthetic transformations and modifying its interaction with electron-deficient pockets in target proteins.

Prospective Analytical Methodologies

While specific analytical methods for 4-Ethoxy-3,5-difluoroaniline are not documented, standard techniques used for similar aromatic amines would be applicable for its characterization and quality control.

Analytical Workflow:

Sample 4-Ethoxy-3,5-difluoroaniline Sample Purity Purity Assessment Sample->Purity Identity Structural Confirmation Sample->Identity HPLC HPLC / GC Purity->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->NMR MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR

Caption: Standard analytical workflow for the characterization of substituted anilines.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques would be the primary methods for assessing the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming the chemical structure, including the placement and integrity of the ethoxy and fluoro groups.

  • Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: IR analysis would identify the characteristic functional groups present in the molecule, such as N-H stretches of the amine and C-O stretches of the ether.

Conclusion and Future Outlook

4-Ethoxy-3,5-difluoroaniline represents an intriguing, yet underexplored, chemical entity. While direct data is sparse, its structural relationship with the well-documented 3,5-difluoroaniline provides a solid foundation for anticipating its chemical behavior and potential as a building block in medicinal chemistry and materials science. The addition of the 4-ethoxy group is predicted to introduce valuable modulations to the parent scaffold, potentially leading to new structure-activity relationships. Further research into the synthesis, properties, and biological activity of 4-Ethoxy-3,5-difluoroaniline is warranted to fully unlock its potential for drug discovery and other advanced applications.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Bromo-3,5-difluoroaniline in Modern Pharmaceutical Development. Retrieved from [Link]

  • Krause, S., & Pfirrmann, R. (1999). Process for the preparation of 3,5-difluoroaniline. U.S. Patent No. 5,965,775. Washington, DC: U.S. Patent and Trademark Office.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Retrieved from [Link]

  • Harnisch, H., & Miederer, P. (1994). Process for preparing 3,5-difluoroaniline. U.S. Patent No. 5,294,742. Washington, DC: U.S. Patent and Trademark Office.
  • Bundy, J. G., Spurll, J. J., & Siddall, J. K. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Environmental Toxicology and Chemistry, 21(9), 1972-1979. Retrieved from [Link]

  • Barcelo, D. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 3,5-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Ethoxy-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide profiles 4-Ethoxy-3,5-difluoroaniline , a specialized fluorinated intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and neurological agents.

PART 1: EXECUTIVE SUMMARY

4-Ethoxy-3,5-difluoroaniline is a critical aromatic amine building block characterized by a unique substitution pattern: an electron-donating ethoxy group flanked by two electron-withdrawing fluorine atoms. This "push-pull" electronic architecture modulates the basicity of the aniline nitrogen, influencing its nucleophilicity in coupling reactions (e.g., amide bond formation).

In drug discovery, this moiety is often employed to block metabolic hotspots (via the ethoxy group) while modulating lipophilicity and metabolic stability (via the ortho-fluorines). It serves as a key intermediate in the synthesis of therapeutic agents for Alzheimer's disease and various cancers.

PART 2: MOLECULAR ARCHITECTURE & IDENTIFICATION

Chemical Identity Matrix
ParameterSpecification
Chemical Name 4-Ethoxy-3,5-difluoroaniline
CAS Registry Number 942615-19-2
Synonyms Benzenamine, 4-ethoxy-3,5-difluoro-; 4-Amino-2,6-difluorophenetole
Molecular Formula C

H

F

NO
Molecular Weight 173.16 g/mol
SMILES CCOC1=C(F)C=C(N)C=C1F
InChI Key QDBYWBVGALLLHU-UHFFFAOYSA-N
Structural Analysis

The molecule features a


 symmetry axis running through the ethoxy oxygen and the nitrogen atom (assuming free rotation of the ethyl group). The two fluorine atoms at positions 3 and 5 are chemically equivalent, as are the protons at positions 2 and 6. This symmetry is a defining feature in its spectroscopic signature.

PART 3: PHYSICOCHEMICAL PROPERTIES

Physical Constants
PropertyValue / DescriptionNote
Physical State Solid (Crystalline Powder)Confirmed by isolation via trituration [1].
Melting Point 73–82 °C (Predicted range)Analogous to 3,5-difluoro-4-methoxyaniline (MP: 77-80°C) [2].
Boiling Point ~250 °C (Predicted @ 760 mmHg)Extrapolated from structural analogs.
Density 1.25 ± 0.1 g/cm³ (Predicted)High density due to difluoro substitution.
pKa (Conjugate Acid) ~3.5 – 4.0Lower than aniline (4.6) due to inductive electron withdrawal by F-atoms.
LogP 2.15 (Predicted)Moderate lipophilicity; suitable for CNS drug penetration.
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water; soluble in organic solvents.

PART 4: SYNTHESIS & MANUFACTURING

Synthetic Pathway (Retrosynthesis)

The most robust industrial route involves a Nucleophilic Aromatic Substitution (


) followed by reduction. The starting material, 3,4,5-trifluoronitrobenzene , undergoes regioselective substitution at the 4-position due to the activating effect of the para-nitro group.
Step 1: Ethoxylation (

)
  • Reagents: Sodium Ethoxide (NaOEt), Ethanol.

  • Mechanism: The ethoxide ion attacks the C-4 position of 3,4,5-trifluoronitrobenzene. The nitro group activates the ring, making the C-4 fluorine the most labile leaving group.

  • Intermediate: 4-Ethoxy-3,5-difluoronitrobenzene.

Step 2: Reduction
  • Reagents:

    
    /Pd-C or Fe/NH
    
    
    
    Cl.
  • Outcome: Reduction of the nitro group to the primary amine.

Visualization of Synthesis Workflow

SynthesisPath Start 3,4,5-Trifluoronitrobenzene (Starting Material) Step1 Step 1: SNAr Substitution (NaOEt / EtOH) Start->Step1 Inter Intermediate: 4-Ethoxy-3,5-difluoronitrobenzene Step1->Inter - NaF Step2 Step 2: Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Product Product: 4-Ethoxy-3,5-difluoroaniline (CAS 942615-19-2) Step2->Product Reduction

Figure 1: Industrial synthesis route via regioselective nucleophilic aromatic substitution.

PART 5: SPECTROSCOPIC CHARACTERIZATION

Researchers should validate the identity of CAS 942615-19-2 using the following predicted NMR signatures.

Proton NMR ( -NMR)

Solvent: DMSO-d


 or CDCl

Shift (

ppm)
MultiplicityIntegrationAssignment
6.10 – 6.25 Doublet (

Hz)
2HAr-H (Positions 2, 6)
4.80 – 5.20 Broad Singlet2H-NH

(Exchangeable)
3.90 – 4.10 Quartet (

Hz)
2H-O-CH

-CH

1.30 – 1.40 Triplet (

Hz)
3H-O-CH

-CH

Interpretation: The aromatic region is simplified to a single doublet due to the symmetry of the protons at positions 2 and 6, which are split by the adjacent fluorine atoms (


).
Fluorine NMR ( -NMR)
  • Shift:

    
     -128 to -132 ppm.
    
  • Pattern: Singlet (or triplet if H-decoupling is off, due to coupling with H-2/6).

  • Significance: A single peak confirms the equivalence of the two fluorine atoms, verifying the symmetric 3,5-substitution pattern.

PART 6: HANDLING & SAFETY (SDS SUMMARY)

Signal Word: WARNING

Hazard Statements (GHS)
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage & Stability
  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate).

  • Stability: Stable under normal conditions. Light sensitive; store in amber vials. Incompatible with strong oxidizing agents and acid chlorides.

Analytical Purity Protocol (HPLC)

To verify purity >98%:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV @ 254 nm.

  • Retention Time: Expect elution after unsubstituted aniline but before fully lipophilic analogs due to the ethoxy group.

PART 7: REFERENCES

  • Patent CN102639487A / US9447028B2 . Therapeutic aryl-amido-aryl compounds and their use. (Describes the use of 4-ethoxy-3,5-difluoroaniline as a starting material and its purification via trituration).

  • Thermo Scientific Chemicals . 3,5-Difluoro-4-methoxyaniline Product Specification. (Used as a physicochemical analog for melting point prediction).

  • Sigma-Aldrich . 4-Ethoxy-3,5-difluoroaniline Product Detail (CAS 942615-19-2).[2]

  • PubChem . Compound Summary for CAS 942615-19-2.

Sources

A Technical Guide to 4-Ethoxy-3,5-difluoroaniline for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-Ethoxy-3,5-difluoroaniline. This document provides in-depth information on its chemical properties, synthesis, and strategic applications, emphasizing its role as a critical building block in modern synthetic chemistry.

Compound Identification and Physicochemical Properties

4-Ethoxy-3,5-difluoroaniline is a substituted aniline derivative that has garnered significant interest as an intermediate in the synthesis of complex organic molecules. The strategic placement of two fluorine atoms flanking an ethoxy group on the aniline ring imparts unique electronic and conformational properties, making it a valuable synthon in medicinal chemistry and materials science.

The fundamental properties of this compound are summarized below.

IdentifierValueSource
Molecular Formula C₈H₉F₂NO[1]
Molecular Weight 173.16 g/mol [1]
CAS Number 942615-19-2[1]
Canonical SMILES CCOC1=C(C=C(C=C1F)N)F
IUPAC Name 4-ethoxy-3,5-difluoroaniline

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug discovery to enhance a compound's pharmacological profile. In the context of 4-Ethoxy-3,5-difluoroaniline, the vicinal fluorine atoms serve several critical functions:

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The difluoro substitution pattern can act as a "metabolic shield," preventing oxidative degradation of the adjacent ethoxy group and increasing the compound's in vivo half-life.[2]

  • Modulation of Basicity : The electron-withdrawing nature of fluorine atoms significantly reduces the pKa of the aniline nitrogen. This modulation is crucial for optimizing the binding affinity to target proteins, as it influences the ionization state of the molecule under physiological conditions.

  • Enhanced Binding Affinity : Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, thereby improving binding affinity and potency.[2]

  • Lipophilicity and Permeability : The strategic addition of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.

The logical relationship of how this structural motif contributes to drug design is illustrated in the diagram below.

G cluster_0 Structural Motif: 4-Ethoxy-3,5-difluoroaniline cluster_1 Physicochemical Effects cluster_2 Pharmacological Outcomes motif C-F Bonds + Aniline Core pka Reduced pKa (Basicity) motif->pka metabolism Blocked Metabolic Oxidation motif->metabolism lipophilicity Increased Lipophilicity motif->lipophilicity binding Improved Target Binding pka->binding pk Enhanced Pharmacokinetics (PK) metabolism->pk bioavailability Increased Bioavailability lipophilicity->bioavailability G A Starting Material (e.g., 1,2,3-trifluorobenzene) B Nitration (HNO3/H2SO4) A->B C Nucleophilic Substitution (NaOEt) B->C D Reduction (e.g., H2/Pd-C or Fe/HCl) C->D E Final Product (4-Ethoxy-3,5-difluoroaniline) D->E F Purification (Crystallization/Chromatography) E->F

Fig 2. A generalized synthetic workflow for 4-Ethoxy-3,5-difluoroaniline.
General Experimental Protocol

This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

  • Nitration : A solution of the fluorinated starting material is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group. The regioselectivity of this step is directed by the existing substituents.

  • Ethoxylation : The resulting nitro-intermediate is subjected to nucleophilic aromatic substitution with sodium ethoxide. The reaction solvent and temperature are critical parameters to control to ensure selective displacement of a fluorine atom.

  • Reduction : The nitro group is then reduced to the primary amine. Common methods include catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst, or chemical reduction using metals like iron or tin in an acidic medium.

  • Work-up and Purification : Following the reaction, the crude product is isolated via extraction. Final purification is typically achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the high-purity aniline derivative.

Self-Validation: Each step of the synthesis should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure reaction completion and assess purity before proceeding to the next step. The final product's identity and purity must be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Safety and Handling

As with all aniline derivatives, 4-Ethoxy-3,5-difluoroaniline should be handled with care in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Avoid generating dust. Use closed systems for transfers where possible.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the latest Safety Data Sheet (SDS) for comprehensive hazard information and handling procedures before use.

Applications in Drug Discovery

4-Ethoxy-3,5-difluoroaniline is a key building block for a variety of pharmacologically active agents. Its structural features are often found in kinase inhibitors, which are a major class of targeted cancer therapies. The aniline nitrogen provides a key attachment point for building out the rest of the inhibitor scaffold, while the substituted phenyl ring fits into specific hydrophobic pockets of the kinase active site.

For example, this moiety can be used to synthesize inhibitors of receptor tyrosine kinases (RTKs) or serine/threonine kinases, where the difluoro-ethoxy substitution pattern helps to optimize selectivity and pharmacokinetic properties.

References

  • CP Lab Safety. (n.d.). 4-Ethoxy-3,5-difluoroaniline, 98% Purity, C8H9F2NO, 10 grams. Retrieved from CP Lab Safety website. [Link]

  • PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from National Center for Biotechnology Information. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Retrieved from Ningbo Innopharmchem Co., Ltd. website. [Link]

  • PubChem. (n.d.). 3-Ethoxy-2,4-difluoroaniline. Retrieved from National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 4-Ethoxy-3,5-difluoroaniline: Reactivity and Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, stability, and biological activity. This guide provides a comprehensive technical overview of 4-Ethoxy-3,5-difluoroaniline (CAS No. 942615-19-2), a compound of growing interest. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from suppliers, analogous compounds, and foundational chemical principles to offer a predictive yet scientifically grounded perspective on its reactivity and stability.

Molecular Structure and Physicochemical Properties

4-Ethoxy-3,5-difluoroaniline is a substituted aniline featuring two fluorine atoms meta to the amino group and an ethoxy group at the para position. This unique arrangement of electron-donating and electron-withdrawing groups dictates its chemical behavior.

Table 1: Physicochemical Properties of 4-Ethoxy-3,5-difluoroaniline
PropertyValueSource
CAS Number 942615-19-2Amadis Chemical
Molecular Formula C₈H₉F₂NOAmadis Chemical
Molecular Weight 173.16 g/mol Amadis Chemical
Predicted Boiling Point 264.1 ± 35.0 °C at 760 mmHgAmadis Chemical[1]
Storage Conditions 2-8°C for long-term storageAmadis Chemical[1]

Note: The boiling point is a predicted value and should be confirmed by experimental data when available.

Electronic Landscape and Reactivity Profile

The reactivity of 4-Ethoxy-3,5-difluoroaniline is a nuanced interplay of its substituent groups. The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are electron-donating and activating, directing electrophilic aromatic substitution to the ortho and para positions. Conversely, the two fluorine atoms are strongly electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack.

The amino group is a primary site of reactivity, susceptible to acylation, alkylation, and diazotization.[2] However, the presence of the fluorine atoms will modulate the basicity of the aniline nitrogen.

Electrophilic Aromatic Substitution

The activating, ortho-para directing influence of the amino and ethoxy groups is in competition with the deactivating effect of the fluorine atoms. The positions ortho to the amino group (positions 2 and 6) are the most likely sites for electrophilic attack. However, the overall reaction rate is expected to be slower than that of aniline itself due to the deactivating fluorine atoms.

Caption: Predicted reactivity sites of 4-Ethoxy-3,5-difluoroaniline.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions of the fluorine atoms themselves (positions 3 and 5).

Reactions of the Amino Group

The amino group is expected to undergo typical reactions of aromatic amines:

  • Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

  • Acylation: Reaction with acyl halides or anhydrides to form amides. This can be used as a protecting group strategy to moderate the reactivity of the aniline during other transformations.[3]

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Stability and Handling

While a specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-difluoroaniline is not publicly available, information from suppliers and data for analogous compounds can provide guidance on its stability and handling.

  • Storage: It is recommended to store the compound at 2-8°C for long-term stability.[1]

  • Light and Air Sensitivity: Like many anilines, it may be sensitive to light and air, potentially leading to discoloration over time. Storage under an inert atmosphere is advisable.

  • Hazard Statements: A supplier indicates hazard statements H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), and H333 (May be harmful if inhaled).[1] This suggests that appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.

Potential Synthesis Routes

A recent publication details the synthesis of ethyl 4-amino-3,5-difluorobenzoate from 4-amino-3,5-difluorobenzonitrile. A subsequent reduction of the ester functionality to an alcohol, followed by an etherification to install the ethoxy group, could be a viable pathway.

Synthesis_Pathway A 4-amino-3,5-difluorobenzonitrile B 4-amino-3,5-difluorobenzoic acid A->B NaOH, reflux C ethyl 4-amino-3,5-difluorobenzoate B->C Ethanol, H2SO4, reflux D (4-amino-3,5-difluorophenyl)methanol C->D Reduction (e.g., LiAlH4) E 4-Ethoxy-3,5-difluoroaniline D->E Etherification (e.g., Williamson ether synthesis)

Caption: A potential synthetic pathway to 4-Ethoxy-3,5-difluoroaniline.

Applications in Drug Discovery and Development

While specific applications of 4-Ethoxy-3,5-difluoroaniline are not yet widely documented, its structural motifs suggest potential utility in several areas of drug discovery:

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. The fluorine and ethoxy groups can be used to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

  • GPCR Ligands: Substituted anilines are also prevalent in ligands for G-protein coupled receptors.

  • Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

The parent compound, 3,5-difluoroaniline, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. It is reasonable to extrapolate that 4-Ethoxy-3,5-difluoroaniline could be a valuable building block for creating novel compounds with desirable biological activities.

Conclusion

4-Ethoxy-3,5-difluoroaniline is a molecule with significant potential in medicinal chemistry and materials science. While direct experimental data remains limited, this guide provides a foundational understanding of its likely reactivity, stability, and potential applications based on established chemical principles and data from analogous compounds. As this compound becomes more readily available and studied, a more detailed and experimentally validated profile will undoubtedly emerge. Researchers are encouraged to use this guide as a starting point for their investigations into the promising chemistry of this fluorinated aniline derivative.

References

  • ChemSrc. 3,5-Difluoroaniline | CAS#:372-39-4. [Link]
  • Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.
  • PubChem. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A. [Link]
  • Google Patents. US5977412A - Process for preparing 3,5-difluoroaniline.
  • Google Patents.
  • PubChem. 3,5-Difluoroaniline | C6H5F2N | CID 96595. [Link]
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. [Link]
  • PrepChem.com. Synthesis of 3,5-difluoroaniline. [Link]
  • The Journal of Organic Chemistry. Structure−Reactivity Correlation of Anilines in Acetic Acid. [Link]
  • ResearchGate. (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]
  • PubMed. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. [Link]
  • YouTube. Aniline one shot /Preparation & chemical reactions/Flowchart. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
  • PubChem. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621. [Link]
  • Chemistry LibreTexts. 20.7: Reactions of Arylamines. [Link]/20%3A_Carboxylic_Acids_and_Their_Derivatives_-_Nucleophilic_Acyl_Substitution/20.07%3A_Reactions_of_Arylamines)
  • SpectraBase. 3,5-Difluoroaniline. [Link]
  • PubChem. Aniline | C6H5NH2 | CID 6115. [Link]
  • NIST WebBook. 3,4-Difluoroaniline. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-Ethoxy-3,5-difluoroaniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-Ethoxy-3,5-difluoroaniline as a key intermediate in the synthesis of novel agrochemicals. While specific data on 4-Ethoxy-3,5-difluoroaniline is emerging, its structural motifs are present in a range of bioactive molecules. This document will, therefore, draw upon established principles and published data for structurally related fluorinated anilines to provide a robust framework for its application.

The unique substitution pattern of 4-Ethoxy-3,5-difluoroaniline, featuring a difluorinated phenyl ring coupled with an ethoxy group, presents a compelling scaffold for the development of next-generation herbicides and fungicides. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and pharmacokinetic properties.[1][2]

Part 1: The Strategic Importance of the 3,5-Difluoroaniline Scaffold in Agrochemicals

The introduction of fluorine into organic molecules has been a transformative strategy in the design of modern agrochemicals.[1] The 3,5-difluoroaniline core, in particular, serves as a versatile building block for several reasons:

  • Enhanced Bioactivity: The strong electron-withdrawing nature of fluorine can alter the acidity of the amine group and influence intermolecular interactions with biological targets, often leading to increased potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in target organisms and the environment. This can lead to longer-lasting efficacy.

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of fungi and insects.[2]

The addition of a 4-ethoxy group to the 3,5-difluoroaniline scaffold is a strategic modification aimed at fine-tuning the molecule's properties. The ethoxy group can modulate the overall lipophilicity and water solubility, potentially improving systemic movement within the plant and altering its environmental fate.

Part 2: Application in the Synthesis of Novel Herbicides

Derivatives of fluorinated anilines have been successfully developed into various classes of herbicides, including auxinic herbicides.[3][4] The 4-Ethoxy-3,5-difluoroaniline scaffold can be envisioned as a key component in the synthesis of novel herbicides.

Hypothetical Synthesis of a Picolinate Herbicide Derivative

This protocol outlines a potential synthetic route to a novel picolinate herbicide derived from 4-Ethoxy-3,5-difluoroaniline.

Workflow Diagram: Synthesis of a Picolinate Herbicide

A 4-Ethoxy-3,5-difluoroaniline B Acylation with Picolinoyl Chloride A->B Pyridine, CH2Cl2, 0°C to rt C Intermediate Amide B->C D Optional further modification (e.g., esterification) C->D Reaction with alcohol, acid catalyst E Final Picolinate Herbicide Derivative D->E

Caption: Synthetic workflow for a hypothetical picolinate herbicide.

Protocol: Synthesis of N-(4-ethoxy-3,5-difluorophenyl)picolinamide

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-Ethoxy-3,5-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

  • Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of picolinoyl chloride (1.1 eq) in anhydrous DCM (2 volumes) dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target N-(4-ethoxy-3,5-difluorophenyl)picolinamide.

Part 3: Application in the Synthesis of Novel Fungicides

The difluorobenzene moiety is a key feature in some modern fungicides.[1] 4-Ethoxy-3,5-difluoroaniline can serve as a precursor for the synthesis of novel fungicides, potentially targeting enzymes like succinate dehydrogenase (SDHI) or acting as anti-tubulin agents.

Hypothetical Synthesis of a Pyrazole Carboxamide Fungicide

This protocol describes a plausible synthesis of a pyrazole carboxamide fungicide, a class known for its potent and broad-spectrum antifungal activity.

Workflow Diagram: Synthesis of a Pyrazole Carboxamide Fungicide

A 4-Ethoxy-3,5-difluoroaniline B Amide coupling with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride A->B Triethylamine, THF, rt C Final Pyrazole Carboxamide Fungicide B->C

Caption: Synthetic route to a hypothetical pyrazole carboxamide fungicide.

Protocol: Synthesis of 3-(difluoromethyl)-N-(4-ethoxy-3,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

  • Reaction Setup: To a solution of 4-Ethoxy-3,5-difluoroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) in a 100 mL round-bottom flask, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction Progression: Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.

  • Workup: Filter the reaction mixture to remove triethylamine hydrochloride and wash the solid with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole carboxamide fungicide.

Part 4: Bioassay Protocols for Agrochemical Screening

In Vitro Antifungal Bioassay: Mycelial Growth Inhibition

This protocol is a standard method for assessing the intrinsic activity of a compound against phytopathogenic fungi.[5][6]

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) and autoclave. While the PDA is still molten, add the test compound stock solution to achieve final concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 µg/mL). Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Fusarium graminearum) in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 1 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate (PDA with solvent only) has reached approximately 80% of the plate diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: Determine the effective concentration for 50% inhibition (EC50) by probit analysis of the concentration-response data.

Greenhouse Herbicidal Activity Assay

This protocol provides a method for evaluating the pre- and post-emergence herbicidal activity of synthesized compounds.[7]

  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., wheat, corn) in pots containing a standard greenhouse soil mix.

  • Compound Formulation: Prepare a spray solution of the test compound by dissolving it in a small amount of acetone and then diluting with water containing a surfactant to the desired concentrations (e.g., 250, 500, 1000 g a.i./ha).

  • Pre-emergence Application: Apply the formulated compound to the soil surface one day after sowing the seeds.

  • Post-emergence Application: Apply the formulated compound to plants at the 2-3 leaf stage.

  • Experimental Conditions: Maintain the treated plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill) at 7, 14, and 21 days after treatment.

  • GR50 Determination: For active compounds, conduct a dose-response study to determine the application rate that causes a 50% reduction in plant growth (GR50).

Part 5: Data Presentation

The following table presents hypothetical, yet plausible, bioactivity data for the proposed agrochemical derivatives of 4-Ethoxy-3,5-difluoroaniline, based on the performance of similar commercial products.

Compound IDCompound TypeTarget OrganismBioassayBioactivity (EC50/GR50)
PICH-EDFA-01HerbicideAmaranthus retroflexusPost-emergence150 g a.i./ha
PICH-EDFA-01HerbicideTriticum aestivum (Wheat)Post-emergence> 2000 g a.i./ha
PYCF-EDFA-01FungicideRhizoctonia solaniMycelial Growth5.2 µg/mL
PYCF-EDFA-01FungicideFusarium graminearumMycelial Growth8.7 µg/mL

Part 6: Safety and Toxicological Considerations

As with all aniline derivatives, appropriate safety precautions must be taken during handling. 3,5-Difluoroaniline is classified as harmful if swallowed, and causes skin and eye irritation.[8] A comprehensive toxicological profile, including ecotoxicological studies on non-target organisms like earthworms, should be established for any new agrochemical candidate.[9][10]

References

  • Chem-Impex. (n.d.). 4-Bromo-3,5-difluoroaniline. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,5-Difluoroanisole: A Key Organic Synthesis Intermediate. Retrieved from [Link]

  • Eadsforth, C. V., et al. (2006). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Environmental Toxicology and Chemistry, 25(1), 134-143.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19436621, 4-Chloro-3,5-difluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737643, 3-Ethoxy-2,4-difluoroaniline. Retrieved from [Link]

  • Wang, Y., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4984.
  • He, Y., et al. (2017). Combining in vitro reporter gene bioassays with chemical analysis to assess changes in the water quality along the Ammer River, Southwestern Germany. Environmental Science and Pollution Research, 24(3), 2569-2579.
  • PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

  • Zhang, J., et al. (2018). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Journal of the Brazilian Chemical Society, 29(1), 160-169.
  • Shang, J., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry, 69(31), 8633-8653.
  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(42), 11645-11666.
  • Poland, A., et al. (1976). Tetrachloroazobenzene in 3,4-Dichloroaniline and Its Herbicidal Derivatives: Propanil, Diuron, Linuron, and Neburon. Journal of Agricultural and Food Chemistry, 24(4), 729-733.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • La Merrill, M., et al. (2013). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. In Endocrine-Disrupting Chemicals: An Occupational, Environmental, and Public Health Issue. IntechOpen.
  • Chen, Y., et al. (2021). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Molecules, 26(16), 4994.
  • United States International Trade Commission. (1969). Synthetic Organic Chemicals: United States Production and Sales, 1967. U.S. Government Printing Office.
  • Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789.
  • Liu, Y., et al. (2019). Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 67(37), 10301-10311.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39327, Oxyfluorfen. Retrieved from [Link]

  • Li, Y., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 886638.
  • Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
  • Liu, X., et al. (2016). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(9), 2211-2215.
  • Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789.
  • Eadsforth, C. V., et al. (2006). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): Identification of new endogenous biomarkers. ResearchGate. Retrieved from [Link]

Sources

Photoinduced Difluoroalkylation of Anilines: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Difluoroalkylated Anilines in Medicinal Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design.[1][2] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2R) has garnered significant attention for its ability to act as a bioisostere for carbonyl, sulfonyl, hydroxyl, mercapto, or amino groups.[1][3] This substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] Anilines, being prevalent structures in a vast array of bioactive molecules and natural products, represent a key target for late-stage functionalization.[1][4] This application note provides a detailed, field-proven protocol for the photoinduced difluoroalkylation of anilines, a mild and efficient method that avoids the harsh conditions often associated with traditional fluorination techniques.[5] We will delve into two primary photoinduced strategies: one employing an organic photocatalyst and another leveraging the formation of an electron donor-acceptor (EDA) complex.

Underlying Principles: Harnessing Light to Forge C-CF2 Bonds

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of challenging chemical bonds under remarkably mild conditions.[6][7][8] The core principle involves the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates.[6][7][9] In the context of difluoroalkylation, these radicals are the key to unlocking C-H functionalization of anilines.

Two prominent pathways for the photoinduced difluoroalkylation of anilines are:

  • Organophotocatalysis: This approach utilizes an organic dye, such as Eosin Y, as the photocatalyst.[1][10] Upon irradiation, the photocatalyst becomes excited and can engage in a SET event with a suitable difluoroalkylating agent to generate a difluoroalkyl radical.[1] This radical then reacts with the electron-rich aniline to forge the desired C-CF2 bond.

  • Electron Donor-Acceptor (EDA) Complex Formation: This method circumvents the need for an external photocatalyst by exploiting the inherent electronic properties of the reactants.[1][10] An electron-rich aniline can form a ground-state complex with an electron-accepting difluoroalkylating agent, such as ethyl iodo-difluoroacetate (ICF2COOEt).[10] This EDA complex exhibits a bathochromic shift, allowing it to absorb lower-energy visible light.[1][10] Photoexcitation of the EDA complex directly triggers a SET, initiating the radical-mediated difluoroalkylation.[10]

Reaction Mechanisms: A Tale of Two Pathways

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. Below, we dissect the proposed mechanisms for both the organophotocatalyzed and EDA complex-mediated reactions.

Mechanism 1: Eosin Y-Catalyzed Difluoroalkylation

In this pathway, the organic dye Eosin Y acts as the light-harvesting and electron-transfer agent.

G PC Eosin Y (EY) PC_star EY* PC->PC_star Visible Light (hν) PC_oxidized EY+ PC_star->PC_oxidized SET Difluoro_reagent ICF2CO2Et (2b) PC_oxidized->PC SET Aniline Aniline Aniline_radical Aniline Radical Cation (B) Aniline->Aniline_radical e- to EY+ Intermediate_C Cationic Intermediate (C) Aniline_radical->Intermediate_C + •CF2CO2Et (A) Difluoro_radical •CF2CO2Et (A) Difluoro_reagent->Difluoro_radical e- from EY* Difluoro_radical->Intermediate_C Product Difluoroalkylated Aniline Intermediate_C->Product -H+ (Base) G Aniline Aniline (1a) EDA_complex [Aniline•••ICF2CO2Et] EDA Complex Aniline->EDA_complex Radical_C Radical Intermediate (C) Aniline->Radical_C + •CF2CO2Et (A) Difluoro_reagent ICF2CO2Et (2b) Difluoro_reagent->EDA_complex EDA_complex_star [EDA Complex]* EDA_complex->EDA_complex_star Visible Light (hν) Aniline_radical_cation Aniline Radical Cation (B) EDA_complex_star->Aniline_radical_cation SET Difluoro_radical •CF2CO2Et (A) EDA_complex_star->Difluoro_radical SET Oxidized_D Oxidized Intermediate (D) Radical_C->Oxidized_D + ICF2CO2Et (2b) - •CF2CO2Et (A) Product Difluoroalkylated Aniline Oxidized_D->Product -H+ (Base)

Caption: Proposed mechanism for EDA complex-mediated difluoroalkylation of anilines.

The aniline and ethyl iodo-difluoroacetate form an EDA complex in the ground state. [10]This complex absorbs visible light, leading to a single-electron transfer (SET) event that generates a difluoroalkyl radical (A) and an aniline radical cation (B). [8][10]The difluoroalkyl radical then adds to a neutral aniline molecule to form a new radical intermediate (C). [8][10]This intermediate can then reduce another molecule of the difluoroalkylating agent, propagating a radical chain and forming an oxidized intermediate (D). [7][10]Finally, deprotonation by a base yields the desired product. [10]Evidence for the formation of the EDA complex comes from UV-vis spectroscopy, which shows a significant bathochromic shift upon mixing the aniline and the difluoroalkylating agent. [1][10]

Experimental Protocols

The following protocols are based on established literature procedures and provide a robust starting point for the photoinduced difluoroalkylation of anilines. [10]

Materials and Equipment
Reagent/EquipmentRecommended Specifications
Aniline SubstrateAs required
Ethyl iodo-difluoroacetate (ICF2COOEt)Commercially available
Sodium Carbonate (Na2CO3)Anhydrous
Dimethyl Sulfoxide (DMSO)Anhydrous
Ethyl Acetate (EtOAc)Reagent grade
BrineSaturated NaCl solution
Sodium Sulfate (Na2SO4)Anhydrous
Reaction Vial4 mL vial with screw cap and rubber septum
Magnetic Stir BarTeflon-coated
Light Source427 nm LED (e.g., Kessil PR160L)
Syringes and NeedlesFor solvent and reagent transfer
Schlenk Line or GloveboxFor inert atmosphere
Standard GlasswareFor workup and purification
Flash Chromatography SystemFor product purification
Protocol: Difluoroalkylation via EDA Complex Formation

This protocol is operationally simple and avoids the use of a photocatalyst.

Experimental Workflow

Caption: Step-by-step workflow for EDA complex-mediated difluoroalkylation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 4 mL vial equipped with a magnetic stir bar, add the corresponding aniline (0.3 mmol, 1.0 equiv), sodium carbonate (47.7 mg, 0.45 mmol, 1.5 equiv), and ethyl iodo-difluoroacetate (51 μL, 0.4 mmol, 1.3 equiv). [1][10] * Rationale: Sodium carbonate acts as a base to neutralize the proton generated during the rearomatization step. [10]An excess of the difluoroalkylating agent is used to ensure complete consumption of the limiting aniline substrate.

  • Inert Atmosphere:

    • Close the vial with a screw cap fitted with a rubber septum.

    • Degas the vial by alternating between vacuum and backfilling with nitrogen gas (repeat this cycle three times). [1][10] * Rationale: The removal of oxygen is crucial as it can quench the excited states and participate in unwanted side reactions.

  • Solvent Addition:

    • Add 1 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial via a syringe. [1][10] * Degas the reaction mixture again by bubbling argon through the solution for 5 minutes. [1][10] * Rationale: Anhydrous solvent is used to prevent quenching of the radical intermediates by water. DMSO is a suitable polar aprotic solvent that can facilitate the formation of the EDA complex.

  • Photoreaction:

    • Seal the vial securely with Parafilm.

    • Place the vial in front of a 427 nm LED lamp and stir the reaction mixture at room temperature. [1][10] * Continue irradiation and stirring for 16 hours. [10] * Rationale: The 427 nm wavelength corresponds to the absorption tail of the EDA complex. [1][10]Room temperature conditions highlight the mildness of this protocol.

  • Workup:

    • After 16 hours, dilute the reaction mixture with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL). [1][10] * Combine the organic layers and wash with water (15 mL) and then brine (2 x 15 mL). [10] * Dry the organic layer over anhydrous sodium sulfate (Na2SO4). [10] * Rationale: The aqueous workup removes the inorganic salts and DMSO. The brine wash helps to remove any remaining water from the organic phase.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoroalkylated aniline. [10]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Key indicators of a successful reaction include:

  • Visual Observation: The formation of the EDA complex is often accompanied by the appearance of an intense yellow color in the reaction mixture. [1][10]* Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting aniline and the formation of the product.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

The photoinduced difluoroalkylation of anilines represents a significant advancement in the synthesis of fluorinated organic molecules. The methods outlined in this application note are characterized by their mild reaction conditions, operational simplicity, and broad substrate scope. [11]The EDA complex-mediated approach is particularly noteworthy for its avoidance of an external photocatalyst, aligning with the principles of green and sustainable chemistry. [1]As the demand for novel fluorinated pharmaceuticals continues to grow, these photoinduced strategies will undoubtedly play a crucial role in the rapid and efficient generation of new drug candidates.

References

  • Corbo, R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

  • Zhu, X.-L., et al. (2024). Photo-induced C(sp2)–H difluoroalkylation of anilines. Organic & Biomolecular Chemistry, 4, 720-724. Available at: [Link]

  • Jiang, X., et al. (2022). Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. The Journal of Organic Chemistry, 87(5), 3546–3554. Available at: [Link]

  • Postigo, A., et al. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences. Available at: [Link]

  • Corbo, R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. Available at: [Link]

  • Bar-Ziv, R., et al. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Synthetic Communications. Available at: [Link]

  • Postigo, A., et al. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. PubMed. Available at: [Link]

  • Jiang, X., et al. (2022). Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives. ACS Publications. Available at: [Link]

  • Corbo, R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. (Duplicate of,[10] used for different context).

  • Corbo, R., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed. Available at: [Link]

  • Prier, C. K., et al. (2014). Direct C–F Bond Formation Using Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2020). Metal-Free Trifluoroalkylation of Quinoxalin-2(1H)-ones with Unactivated Alkenes and Langlois' Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2020). Promising reagents for difluoroalkylation. Organic Chemistry Frontiers. Available at: [Link]

  • Prier, C. K., et al. (2014). Direct C-F bond formation using photoredox catalysis. PubMed. Available at: [Link]

  • Miyake, G. M., et al. (2024). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Colorado State University. Available at: [Link]

  • Singh, V. K., et al. (2021). Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rahman, M. M. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. Available at: [Link]

  • Wang, F. (2022). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. Available at: [Link]

  • SigutLabs. (2022). Reagent of the month – November - Langlois reagent. SigutLabs. Available at: [Link]

  • (No Author). (2023). Visible-Light-Induced C-3 Difluoroalkylation of Quinoxalin-2(1H). Thieme. (Link not available).
  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • (No Author). (n.d.). Mechanism and analysis for photoredox-catalysed C–F bond activation a,... ResearchGate. Available at: [Link]

  • Umemoto, T., et al. (2017). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). PubMed Central. Available at: [Link]

  • Kumar, S., et al. (2022). Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalytic Hydrogenation for Difluoroaniline Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of difluoroanilines via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common challenges encountered during the catalytic hydrogenation of difluoronitrobenzene, providing in-depth, field-proven insights to ensure the successful and safe execution of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic hydrogenation of difluoronitroaromatics. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

Issue 1: Low or No Conversion of Difluoronitrobenzene

Question: I am not observing any significant conversion of my difluoronitrobenzene starting material, even after several hours. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion is a common issue that can typically be traced back to the catalyst's activity or the reaction conditions. Let's break down the potential causes:

  • Catalyst Inactivity: The catalyst is the heart of the hydrogenation reaction. Its inactivity is a primary suspect.

    • Improper Handling: Palladium on carbon (Pd/C) and Raney Nickel are pyrophoric, especially when dry and exposed to air.[1][2] This can lead to deactivation before the reaction even begins. Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and use a solvent slurry for transfers.

    • Catalyst Poisoning: The presence of impurities in your starting material, solvent, or hydrogen gas can poison the catalyst.[3] Common poisons include sulfur compounds, halides (from sources other than your reactant), and strong coordinating species.[3][4] These impurities can irreversibly bind to the active sites of the catalyst, rendering it ineffective. Ensure the purity of all your reagents and gases.

    • Expired or Poor-Quality Catalyst: Catalysts have a finite shelf life and can lose activity over time.[5] Always use a fresh, reputable source for your catalyst.

  • Insufficient Mass Transfer: For the reaction to proceed, hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface where it reacts with the adsorbed difluoronitrobenzene.

    • Inadequate Agitation: Insufficient stirring will result in poor mixing of the gas, liquid, and solid phases, leading to a low concentration of hydrogen at the catalyst surface. Ensure your stirring is vigorous enough to create a vortex and suspend the catalyst particles uniformly throughout the reaction mixture.

    • Low Hydrogen Pressure: The rate of hydrogenation is often dependent on the hydrogen pressure. If you are using a balloon of hydrogen, ensure it is adequately filled and that there are no leaks in your system. For reactions in a pressure vessel, ensure the vessel is properly sealed and pressurized.[6][7]

  • Incorrect Reaction Conditions:

    • Low Temperature: While highly exothermic, the reaction may require an initial activation energy.[8] If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60°C) can sometimes initiate the reaction. However, be cautious as higher temperatures can also promote side reactions like dehalogenation.[9]

Troubleshooting Workflow:

cluster_catalyst Catalyst Troubleshooting cluster_mass_transfer Mass Transfer Troubleshooting cluster_conditions Conditions Troubleshooting Start Low/No Conversion Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Check_Mass_Transfer 2. Assess Mass Transfer Check_Catalyst->Check_Mass_Transfer Catalyst is active Use_New_Catalyst Use fresh catalyst Check_Catalyst->Use_New_Catalyst If catalyst is old Inert_Handling Ensure inert handling Check_Catalyst->Inert_Handling If handled in air Purify_Reagents Purify reagents Check_Catalyst->Purify_Reagents If impurities are suspected Check_Conditions 3. Review Reaction Conditions Check_Mass_Transfer->Check_Conditions Mass transfer is adequate Increase_Stirring Increase agitation speed Check_Mass_Transfer->Increase_Stirring If stirring is slow Check_Pressure Verify H2 pressure/supply Check_Mass_Transfer->Check_Pressure If pressure is low Solution Successful Conversion Check_Conditions->Solution Conditions are optimized Increase_Temp Slightly increase temperature Check_Conditions->Increase_Temp If reaction is at RT Check_Solvent Ensure appropriate solvent Check_Conditions->Check_Solvent If solvent is unsuitable

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Significant Dehalogenation (Loss of Fluorine)

Question: My reaction is proceeding, but I am observing a significant amount of byproducts corresponding to the loss of one or both fluorine atoms. How can I suppress this dehalogenation?

Answer:

Dehalogenation is the most common and challenging side reaction in the hydrogenation of halogenated nitroaromatics.[10][11][12][13] The carbon-fluorine bond is generally strong, but under harsh hydrogenation conditions, it can be cleaved. Here’s how to mitigate this:

  • Catalyst Choice and Modification:

    • Avoid Highly Active Catalysts: While efficient for nitro reduction, some catalysts are too aggressive and promote dehalogenation. Highly active palladium catalysts can be particularly problematic.[14]

    • Use a "Poisoned" or Modified Catalyst: Intentionally poisoning the catalyst can increase selectivity.[3] For instance, sulfur- or lead-poisoned palladium catalysts (like Lindlar's catalyst) can be effective.[3] You can also purchase commercially available modified catalysts designed to suppress dehalogenation.[10]

    • Consider Platinum Catalysts: Platinum-based catalysts, such as platinum on carbon (Pt/C), can sometimes offer better selectivity for the nitro group reduction over dehalogenation compared to palladium.[15][16]

  • Reaction Condition Optimization:

    • Lower Temperature: Dehalogenation is often more prevalent at higher temperatures.[9] Running the reaction at or slightly above room temperature can significantly reduce this side reaction.

    • Lower Hydrogen Pressure: High hydrogen pressures can also favor dehalogenation.[7] Using a lower pressure (e.g., 1-4 atm) is often sufficient for the nitro reduction and can help preserve the C-F bonds.[7]

    • Solvent Selection: The choice of solvent can influence the reaction's selectivity. Protic solvents like ethanol or methanol are commonly used. Sometimes, the addition of a small amount of a base (e.g., a non-nucleophilic amine) can help suppress the formation of acidic byproducts that may promote dehalogenation.

  • Use of Additives:

    • Dehalogenation Inhibitors: Certain additives can be introduced to the reaction mixture to suppress dehalogenation. For example, some patented procedures describe the use of specific inhibitors.[10] However, these can sometimes complicate the product purification.

Experimental Protocol for Minimizing Dehalogenation:

  • Catalyst Selection: Start with a 5% Platinum on carbon (Pt/C) or a commercially available modified Palladium catalyst.

  • Reaction Setup: In a suitable pressure vessel, add the difluoronitrobenzene and a solvent such as methanol.

  • Inerting: Purge the vessel thoroughly with an inert gas (nitrogen or argon) to remove all oxygen.[1]

  • Catalyst Addition: Under the inert atmosphere, add the catalyst as a slurry in the reaction solvent.

  • Reaction Conditions: Pressurize the vessel with hydrogen to 3-4 atmospheres.[7] Begin vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is too slow, you can slightly warm the mixture to 30-40°C.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge again with an inert gas before filtering off the catalyst.[17]

Issue 3: Formation of Intermediates and Colored Impurities

Question: My reaction mixture has developed a dark color, and upon analysis, I see several unexpected intermediates. What is happening?

Answer:

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[18][19] The accumulation of these intermediates can lead to the formation of colored byproducts like azo and azoxy compounds.[20]

  • Cause - Incomplete Reduction: The accumulation of hydroxylamine intermediates is often the root cause.[19][20] This can happen if the catalyst activity is low or if the reaction stalls. These hydroxylamine intermediates can then condense to form the colored impurities.

  • Solution - Ensuring Complete Conversion:

    • Sufficient Catalyst Loading: Ensure you are using an adequate amount of catalyst. A typical starting point is 1-5 mol% of the metal relative to the substrate.

    • Reaction Time: Allow the reaction to proceed to completion. Monitor the disappearance of the starting material and any intermediates.

    • Additives: In some cases, the addition of a catalytic amount of a vanadium compound has been shown to prevent the accumulation of hydroxylamines and lead to a cleaner reaction profile.[20]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenation of difluoronitrobenzene?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired outcome. However, common choices include:

  • Palladium on Carbon (Pd/C): Widely used but can cause dehalogenation.[6][9] Modified versions are often preferred.

  • Platinum on Carbon (Pt/C): Often shows better selectivity in preventing dehalogenation.[15]

  • Raney Nickel: A cost-effective option, but may require higher temperatures and pressures.[6][14]

Q2: What are the typical reaction conditions?

A general starting point for laboratory-scale synthesis is:

  • Temperature: 25-60°C[9]

  • Pressure: 1-10 atm of hydrogen[7]

  • Solvent: Methanol, Ethanol, or Ethyl Acetate

  • Catalyst Loading: 1-5 mol% of the metal

ParameterTypical RangeRationale
Catalyst 5% Pd/C, 5% Pt/CEffective for nitro group reduction.
Solvent Methanol, EthanolGood solubility for reactants and hydrogen.
Temperature 25-60 °CBalances reaction rate and selectivity.[9]
H2 Pressure 1-10 atmSufficient for reaction without excessive dehalogenation.[7]
Agitation VigorousEnsures good gas-liquid-solid mass transfer.

Q3: What safety precautions should I take?

Catalytic hydrogenation is a potentially hazardous procedure and requires strict safety protocols:

  • Hydrogen Flammability: Hydrogen is highly flammable and forms explosive mixtures with air.[2] Always work in a well-ventilated fume hood and eliminate all potential ignition sources.[1]

  • Pyrophoric Catalysts: Dry hydrogenation catalysts can ignite spontaneously in air.[2] Handle them under an inert atmosphere and quench spent catalyst carefully.[1]

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic.[8] Monitor the reaction temperature closely, especially on a larger scale, to prevent a runaway reaction.[19]

  • Pressure Equipment: Use a pressure vessel that is in good condition and rated for the intended pressure. Always use a blast shield.[17][21]

  • Proper Inerting: Before introducing hydrogen and after the reaction is complete, the reaction vessel must be thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen.[1][17]

Reaction Pathway and Side Reactions:

Start Difluoronitrobenzene Nitroso Difluoronitrosobenzene Start->Nitroso +H2, Catalyst Hydroxylamine Difluorophenylhydroxylamine Nitroso->Hydroxylamine +H2, Catalyst Product Difluoroaniline Hydroxylamine->Product +H2, Catalyst Azo_Azoxy Azo/Azoxy Byproducts Hydroxylamine->Azo_Azoxy Condensation Dehalogenated Monofluoroaniline / Aniline Product->Dehalogenated Excess H2 / Harsh Conditions

Caption: Reaction pathway for difluoroaniline synthesis and major side reactions.

References

Sources

Technical Support Center: Catalyst Selection for Optimizing Difluoroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for difluoroaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis of difluoroanilines.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for the synthesis of various difluoroaniline isomers.

Q1: What are the most common catalytic systems for synthesizing difluoroanilines?

The choice of catalyst is highly dependent on the specific isomer of difluoroaniline being synthesized and the chosen synthetic route. The most prevalent methods involve either the reduction of a dinitro- or halonitro-aromatic precursor or the amination of a difluorohalo-aromatic compound.

  • For reduction reactions (e.g., hydrogenation of difluoronitrobenzene): Palladium-based catalysts, particularly palladium on an activated carbon support (Pd/C), are the industry standard.[1][2][3] A 5% Pd/C catalyst is frequently cited as being effective, with a 10% loading offering similar results.[1][2] Other catalysts that can be employed include Raney nickel or Ni/Cr₂O₃, often on an activated carbon substrate.[1][2]

  • For amination reactions (e.g., amination of difluorochlorobenzene): Copper-based catalysts are most common. This typically involves a copper(I) or copper(II) compound, often in combination with a metal such as copper, iron, cobalt, or nickel.[4][5] Copper(I) chloride and copper(I) oxide are particularly effective.[4][5] Palladium-catalyzed amination (Buchwald-Hartwig amination) is also a powerful method, especially for aryl bromides and chlorides, though it often requires specialized phosphine ligands.[6][7][8]

Q2: How do I select the appropriate catalyst for my specific difluoroaniline isomer?

The substitution pattern of the difluoroaniline significantly influences the choice of synthetic strategy and, consequently, the catalyst.

  • 2,4-Difluoroaniline: This isomer is commonly synthesized via the hydrogenation of 2,4-difluoro-5-chloronitrobenzene. A 5% palladium on carbon (Pd/C) catalyst is preferred for this transformation.[1][2]

  • 2,6-Difluoroaniline: A multi-step synthesis starting from 1,3,5-trichlorobenzene is often employed. One key step is the ammonolysis of 2-chloro-1,3-difluorobenzene, which utilizes a copper catalyst.[9]

  • 3,5-Difluoroaniline: This isomer can be prepared by reacting 3,5-difluorochlorobenzene with ammonia. This reaction requires a catalyst system consisting of a copper compound (e.g., copper(I) chloride) and a metal like copper or iron.[4]

  • 2,3-Difluoroaniline: Synthesis can be achieved through the amination of 2,3-difluorochlorobenzene, where copper oxides (cuprous or cupric) are effective catalysts.[5] Alternatively, it can be synthesized from 2,3-dibromo-5,6-difluoronitrobenzene via hydrogenation using a 10% Pd/C catalyst.[3]

  • 3,4-Difluoroaniline: This isomer is often produced by the nitration of 1,2-difluorobenzene followed by reduction of the resulting 3,4-difluoronitrobenzene using a Pd/C catalyst.[10]

Q3: What are the key parameters to consider when optimizing a palladium-catalyzed hydrogenation for difluoroaniline synthesis?

Optimizing a palladium-catalyzed hydrogenation involves several critical factors:

  • Catalyst Loading: Typically, catalyst loading ranges from 5% to 25% by weight of the starting material.[2] While higher loading can increase the reaction rate, it also adds to the cost. It's crucial to find the optimal balance between reaction efficiency and cost-effectiveness.

  • Hydrogen Pressure: The reaction is typically carried out under hydrogen pressure, for example, in a Parr hydrogenator. The optimal pressure will depend on the specific substrate and catalyst.

  • Solvent: Methanol or higher alkanols are common solvents. Aqueous mixtures of these alcohols can also be used.[2]

  • Base: The addition of a mild base, such as sodium acetate, is often necessary to neutralize the acid (e.g., HCl) formed during the reaction, which can otherwise poison the catalyst.[2]

  • Temperature: The reaction temperature can influence the rate and selectivity. For instance, in the synthesis of 3,4-difluoroaniline, the reduction is carried out between 30-75°C.[10]

Q4: What are the critical factors for a successful copper-catalyzed amination?

For copper-catalyzed aminations, consider the following:

  • Catalyst System: The combination of a copper salt (e.g., CuCl, Cu₂O, or CuO) and a co-catalytic metal (e.g., Cu, Fe, Co) is often crucial for high yields.[4][5]

  • Solvent: The choice of solvent is critical. For instance, in the synthesis of 2,3-difluoroaniline, dimethyl sulfoxide (DMSO) has been identified as an effective solvent for the initial fluorination step.[5] For the amination step, aqueous ammonia can serve as both a reactant and a solvent.[4]

  • Temperature and Pressure: These reactions are typically conducted at elevated temperatures (100-250°C) and pressures to ensure the ammonia remains in the liquid phase.[4][11]

  • Anhydrous Conditions: For some related fluorination reactions, maintaining substantially anhydrous conditions (less than 500 ppm water) is critical to prevent side reactions and catalyst deactivation.[11]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of difluoroanilines.

Problem Potential Cause(s) Troubleshooting & Optimization
Low Yield or Incomplete Conversion in Hydrogenation Catalyst Poisoning: Trace impurities in the starting material or solvent (e.g., sulfur compounds) can poison the palladium catalyst. The acid generated during the reaction can also inhibit catalyst activity.- Purify Starting Materials: Ensure the purity of the difluoronitro-aromatic precursor and the solvent. - Add a Base: Incorporate a mild base like sodium acetate to neutralize any in-situ generated acid.[2] - Increase Catalyst Loading: A higher catalyst loading may overcome minor poisoning effects, but this is not a substitute for pure starting materials.
Insufficient Hydrogen Pressure: The reaction may be slow or stall if the hydrogen pressure is too low.- Check for Leaks: Ensure the reaction vessel is properly sealed. - Increase Pressure: Gradually increase the hydrogen pressure within the safe limits of the equipment.
Poor Catalyst Activity: The catalyst may be old, improperly stored, or of low quality.- Use Fresh Catalyst: Employ a fresh batch of high-quality Pd/C catalyst. - Pre-activation: In some cases, pre-reducing the catalyst under hydrogen before adding the substrate can improve activity.
Formation of Byproducts in Amination Side Reactions: At high temperatures, side reactions such as dimerization or decomposition can occur.- Optimize Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and selectivity. - Control Reaction Time: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to minimize byproduct formation. - Run to Partial Conversion: It can be advantageous to run the reaction to less than complete conversion and recycle the unreacted starting material.[11]
Incorrect Catalyst Ratio: The ratio of the copper salt to the co-catalytic metal can influence the reaction outcome.- Screen Catalyst Ratios: Experiment with different molar ratios of the copper compound and the metal to identify the optimal combination.
Difficulty in Product Isolation and Purification Emulsion Formation during Workup: The presence of finely divided catalyst particles can lead to stable emulsions during aqueous workup.- Thorough Filtration: Filter the reaction mixture through a pad of Celite® or a similar filter aid to completely remove the catalyst before extraction. - Use of Brine: Washing with a saturated sodium chloride solution can help to break emulsions.
Co-elution of Isomers: If isomeric byproducts are formed, they may be difficult to separate by standard chromatography.- Optimize Chromatography: Screen different solvent systems and stationary phases for column chromatography. HPLC can offer better resolution for challenging separations.[12]

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Palladium-Catalyzed Hydrogenation of a Difluoronitro-aromatic Precursor

This protocol provides a general guideline. Specific conditions should be optimized for each substrate.

  • Reactor Setup: To a Parr hydrogenation vessel, add the difluoronitro-aromatic starting material and a suitable solvent (e.g., methanol).[2]

  • Addition of Base and Catalyst: Add a mild base such as sodium acetate (1.0-1.5 equivalents) followed by the 5% Pd/C catalyst (5-10 wt%).[1][2]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor the hydrogen uptake. The reaction progress can also be monitored by TLC or GC-MS.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation, recrystallization, or column chromatography.

Workflow for Catalyst Screening in Copper-Catalyzed Amination

The following diagram illustrates a systematic approach to selecting the optimal catalyst system for a copper-catalyzed amination reaction.

Catalyst_Screening_Workflow cluster_0 Phase 1: Initial Catalyst System Screening cluster_1 Phase 2: Reaction Condition Optimization cluster_2 Phase 3: Analysis A Select Starting Material (e.g., 3,5-Difluorochlorobenzene) B Screen Copper Sources (CuCl, CuBr, CuI, Cu₂O, CuO) A->B Constant Temp. & Pressure C Screen Co-catalytic Metals (Cu, Fe, Co, Ni) B->C Best Cu Source D Identify Promising Catalyst Systems C->D Best Metal E Optimize Temperature (100-250°C) D->E Best Catalyst System F Optimize Pressure (Autogenous to 100 bar) E->F Optimal Temp. G Optimize Solvent (e.g., Aqueous NH₃ concentration) F->G Optimal Pressure H Optimized Protocol G->H I Analyze Yield and Purity (GC-MS, HPLC, NMR) H->I

Caption: A workflow for systematic catalyst screening and optimization in difluoroaniline synthesis.

IV. Mechanistic Insights

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

Understanding the catalytic cycle is crucial for troubleshooting and optimization.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(NHR')L₂]⁺X⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex [Ar-Pd(II)(NR')L₂] Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Product Ar-NHR' Amido_complex->Product Reductive Elimination Base Base Base->Amine_complex BaseH [Base-H]⁺ ArX Ar-X ArX->OA_complex Amine R'NH₂ Amine->Amine_complex

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

The reaction initiates with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[7] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7] Catalyst deactivation can occur if the reductive elimination step is slow, leading to the formation of off-cycle dimeric palladium species.[6] The choice of ligand is critical to facilitate these steps and maintain catalyst stability.[8]

V. Data Summary

Table 1: Comparison of Catalytic Systems for Difluoroaniline Synthesis
Difluoroaniline IsomerStarting MaterialCatalyst SystemTypical ConditionsYield (%)Reference
2,4-Difluoroaniline 2,4-Difluoro-5-chloronitrobenzene5% Pd/C, H₂Methanol, Sodium Acetate94 (crude)[2]
3,5-Difluoroaniline 3,5-DifluorochlorobenzeneCuCl, Cu powder, NH₃150°C, 24h78[4]
2,3-Difluoroaniline 2,3-DifluorochlorobenzeneRed Copper Oxide, NH₃High Temp. & PressureHigh[5]
2,3-Difluoroaniline 2,3-Dibromo-5,6-difluoronitrobenzene10% Pd/C, H₂Methanol, Triethylamine, 50°C-[3]
3,4-Difluoroaniline 3,4-DifluoronitrobenzenePd/C, H₂Propanol, 30-75°CHigh[10]

Yields are reported as found in the cited literature and may vary based on specific reaction conditions.

References

  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
  • Google Patents. (n.d.). Process for the preparation of 3,5-difluoroaniline.
  • Google Patents. (n.d.). Process for the production of substituted aromatic hydrocarbons from corresponding anilines by dediazoniation.
  • Google Patents. (n.d.). Process for synthesizing 2,3-difluoroaniline.
  • Royal Society of Chemistry. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Method of 3,4-difluoroaniline synthesis.
  • Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • ACS Publications. (2015). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]

  • MDPI. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of m-fluoroaniline.
  • University of Leicester. (n.d.). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]

  • National Institutes of Health. (2014). Catalysis for Fluorination and Trifluoromethylation. Retrieved from [Link]

  • Accounts of Chemical Research. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]

  • ACS Publications. (2015). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]

  • National Institutes of Health. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic fluorination catalysed by 1. a, Palladium catalyst 1 enables.... Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Ethoxy-3,5-difluoroaniline Isomers for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and small alkoxy groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated building blocks, difluoroaniline derivatives serve as crucial intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive comparative analysis of 4-Ethoxy-3,5-difluoroaniline and its key positional isomers, offering insights into their synthesis, physicochemical properties, and potential applications in drug discovery.

This analysis is designed for researchers, scientists, and drug development professionals, providing not only a side-by-side comparison of these valuable building blocks but also the underlying chemical principles that govern their synthesis and reactivity.

Introduction to Ethoxy-Difluoroaniline Isomers: Strategic Tools in Medicinal Chemistry

The introduction of an ethoxy group to a difluoroaniline core can significantly influence a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. The positional isomerism of these substituents creates a palette of building blocks with distinct electronic and steric profiles, allowing for fine-tuning of a drug candidate's properties. This guide will focus on the comparative aspects of the following key isomers:

  • 4-Ethoxy-3,5-difluoroaniline

  • 2-Ethoxy-3,5-difluoroaniline

  • 3-Ethoxy-2,4-difluoroaniline

Understanding the nuances of each isomer is critical for rational drug design and the efficient development of novel therapeutics.

Synthesis and Mechanistic Considerations

The synthesis of ethoxy-difluoroaniline isomers often involves multi-step sequences, starting from readily available fluorinated or chlorinated nitroaromatics. The choice of synthetic route is dictated by the desired substitution pattern and the principles of aromatic substitution reactions.

General Synthetic Strategies

A common approach to synthesizing ethoxy-difluoroanilines involves the introduction of the ethoxy group via nucleophilic aromatic substitution (SNAr) on a suitably activated difluoronitrobenzene precursor, followed by reduction of the nitro group to an amine. The regioselectivity of the ethoxylation step is a critical consideration, governed by the electronic directing effects of the fluorine and nitro substituents.

Alternatively, the synthesis may commence from a difluoroaniline core, with subsequent introduction of the ethoxy group. However, this can be more challenging due to the activating nature of the amino group, which can lead to multiple side products.

Below is a generalized workflow for the synthesis of these isomers.

Synthetic Workflow Start Starting Material (e.g., Dichloronitrobenzene) Fluorination Fluorination Start->Fluorination Ethoxylation Nucleophilic Aromatic Substitution (Ethoxylation) Fluorination->Ethoxylation Reduction Nitro Group Reduction Ethoxylation->Reduction Isomer Isomeric Ethoxy- difluoroaniline Reduction->Isomer Reactivity_Comparison cluster_0 4-Ethoxy-3,5-difluoroaniline cluster_1 2-Ethoxy-3,5-difluoroaniline cluster_2 3-Ethoxy-2,4-difluoroaniline a1 Symmetrical a2 Potentially lower dipole moment a3 Steric hindrance at ortho positions b1 Asymmetrical b2 Steric hindrance near amino group b3 Altered pKa of amino group c1 Asymmetrical c2 Varied electronic effects on ring positions c3 Potential for intramolecular hydrogen bonding

A Senior Application Scientist's Guide to Derivatization Reagents for Aniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and sensitive analysis of aniline and its derivatives is paramount. These compounds are not only vital synthetic intermediates but also potential process-related impurities and environmental contaminants.[1][2] Direct analysis of aniline, particularly at trace levels, can be challenging due to its polarity and, in the context of gas chromatography (GC), its potential for poor peak shape and thermal instability.[1][2] High-performance liquid chromatography (HPLC) offers an alternative, but aniline's weak chromophore can limit sensitivity for UV-based detection.[3][4]

Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations.[3] By converting aniline into a derivative with more favorable properties, we can significantly enhance its chromatographic behavior and detectability. This guide provides a comparative study of common derivatization reagents for aniline analysis, offering insights into their mechanisms, protocols, and relative performance to empower you to make informed decisions in your analytical workflow.

The Rationale for Derivatization in Aniline Analysis

The primary objectives of derivatizing aniline are threefold:

  • Improved Chromatographic Properties: For GC analysis, derivatization increases the volatility and thermal stability of aniline by replacing the active hydrogen on the amino group.[5] This leads to sharper, more symmetrical peaks and improved resolution. For reverse-phase HPLC, derivatization can increase the hydrophobicity of aniline, leading to better retention and separation.[6]

  • Enhanced Detector Response: Derivatization can introduce a functional group that is highly responsive to a specific detector. For instance, introducing a fluorophore allows for highly sensitive fluorescence detection in HPLC.[3][7] For GC-MS, the derivative can be designed to produce a characteristic mass spectrum with a strong molecular ion, aiding in identification and quantification.[8]

  • Increased Selectivity: By choosing a reagent that reacts specifically with the primary amino group of aniline, potential interferences from other compounds in the matrix can be minimized.

Comparative Analysis of Key Derivatization Reagents

This section details the mechanisms, advantages, and limitations of several widely used derivatization reagents for aniline analysis, supported by experimental protocols and comparative data.

Acylation Reagents: Acetic Anhydride and Fluorinated Anhydrides

Acylation is a common derivatization strategy for amines in GC analysis.[9] The reaction involves the introduction of an acyl group, which neutralizes the polar N-H bond, thereby increasing volatility and improving peak shape.

Mechanism: Acetic anhydride reacts with aniline in the presence of a base to form N-phenylacetamide.

  • Reaction: C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH

Advantages:

  • Simple and rapid reaction.[9]

  • Reagents are readily available and relatively inexpensive.

  • Improves the thermal stability of aniline for GC analysis.

Limitations:

  • The resulting derivative may still have limited volatility for some applications.

  • The mass increase is relatively small, which may not be ideal for mass spectrometry in all cases.

Experimental Protocol: Acetylation of Aniline with Acetic Anhydride [9]

  • To 1 mg of aniline in a vial, add 100 µL of a suitable solvent (e.g., pyridine or ethyl acetate).

  • Add 50 µL of acetic anhydride.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature.

  • The sample is now ready for direct injection into the GC or GC-MS.

Silylation Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a widely used derivatization technique in GC, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[5] BSTFA is a powerful silylating agent suitable for a wide range of compounds, including amines.

Mechanism: BSTFA reacts with aniline to replace the hydrogen atoms on the amino group with TMS groups, forming N,N-bis(trimethylsilyl)aniline. The presence of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA.[10]

  • Reaction: C₆H₅NH₂ + 2 CF₃C(=NSi(CH₃)₃)OSi(CH₃)₃ → C₆H₅N(Si(CH₃)₃)₂ + 2 CF₃CONH₂ + (CH₃)₃SiOSi(CH₃)₃

Advantages:

  • Produces volatile and thermally stable derivatives.[5]

  • The byproducts of the reaction are also volatile and generally do not interfere with the chromatography.[10]

  • Effective for a broad range of analytes.

Limitations:

  • Silylating reagents and their derivatives are sensitive to moisture, requiring anhydrous conditions for the reaction.[11]

  • Excess reagent can sometimes interfere with the analysis, though methods exist to mitigate this.[12]

Experimental Protocol: Silylation of Aniline with BSTFA [11]

  • Ensure the aniline sample is dry. If in an aqueous solution, evaporate the water under a stream of dry nitrogen.[11]

  • To the dried sample, add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

  • Add 100 µL of BSTFA (or BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

Fluorescent Labeling Reagents for HPLC

For HPLC analysis, derivatization with a fluorescent tag can dramatically increase sensitivity and selectivity.[3] Dansyl chloride and fluorescamine are two prominent examples.

Dansyl chloride reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide derivatives.[13] This makes it an excellent choice for trace-level quantification of aniline by HPLC with fluorescence detection.[6][14]

Mechanism: Dansyl chloride reacts with the primary amino group of aniline in an alkaline medium to form a fluorescent dansyl-aniline adduct.

Advantages:

  • Produces derivatives with strong fluorescence, leading to very low detection limits.[6]

  • The derivatization reaction is robust and relatively simple to perform.[6]

  • The resulting derivatives are stable.[14]

Limitations:

  • The reaction can be time-consuming, sometimes requiring overnight incubation.

  • Excess dansyl chloride can also be fluorescent and may need to be removed or separated chromatographically.

Experimental Protocol: Derivatization of Aniline with Dansyl Chloride [15]

  • Prepare a stock solution of dansyl chloride (e.g., 1 mg/mL in acetone).

  • In a reaction vial, mix 100 µL of the aniline sample with 100 µL of a borate buffer (pH 9.5).

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture and incubate in a water bath at 60 °C for 45-60 minutes, or at room temperature overnight in the dark.

  • After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline) to consume the excess dansyl chloride.

  • The sample is then ready for HPLC analysis.

Fluorescamine is another highly sensitive fluorescent labeling agent that reacts specifically with primary amines.[16] The reaction is extremely rapid, occurring in seconds at room temperature.[16]

Mechanism: Fluorescamine reacts with the primary amino group of aniline at a basic pH to form a fluorescent pyrrolinone derivative.

Advantages:

  • Extremely fast reaction, often complete within minutes.[16]

  • Fluorescamine itself is non-fluorescent, and its hydrolysis products are also non-fluorescent, minimizing background interference.[16]

  • Offers picomole-level sensitivity.[7]

Limitations:

  • The derivatives can be less stable over time compared to dansyl derivatives.

  • The reaction is highly pH-dependent.

Experimental Protocol: Derivatization of Aniline with Fluorescamine [17][18]

  • Prepare a stock solution of fluorescamine (e.g., 1.5 mg/mL in acetone or DMSO).[17]

  • In a reaction vial, add 100 µL of the aniline sample to 500 µL of a borate buffer (pH 9.0).

  • Rapidly add 250 µL of the fluorescamine solution while vortexing.

  • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • The sample is then immediately ready for analysis by HPLC with fluorescence detection.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent will depend on the analytical technique employed, the required sensitivity, and the sample matrix. The following table summarizes the key performance characteristics of the discussed reagents.

ReagentAnalytical TechniqueKey AdvantagesTypical Detection LimitsConsiderations
Acetic Anhydride GC-FID, GC-MSSimple, cost-effective, improves peak shape.[9]ng rangeModerate improvement in volatility.
BSTFA GC-MSProduces highly volatile and stable derivatives.[5]pg to ng rangeRequires anhydrous conditions.[11]
4-Carbethoxyhexafluorobutyryl chloride GC-MSProduces derivatives with strong molecular ions for MS.[8]0.1 mg/L in serum.[8]Reagent may not be as commonly available.
Dansyl Chloride HPLC-Fluorescence, LC-MSHigh sensitivity, stable derivatives.[6][14]Low ng/L to µg/L.[15][19]Longer reaction time, potential for reagent interference.
Fluorescamine HPLC-FluorescenceVery fast reaction, low background interference.[16]0.8 ng to 2.9 ng.[20]Derivative stability can be a concern.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for aniline derivatization for both GC-MS and HPLC analysis.

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aniline Sample (e.g., in solution) Dry Evaporate Solvent (if necessary) Sample->Dry Add_Reagent Add Derivatization Reagent (e.g., BSTFA, Acetic Anhydride) Dry->Add_Reagent Heat Heat (e.g., 60-70°C) Add_Reagent->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for Aniline Derivatization for GC-MS Analysis.

HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aniline Sample Buffer Add Buffer (e.g., Borate pH 9.5) Sample->Buffer Add_Reagent Add Fluorescent Reagent (e.g., Dansyl Chloride, Fluorescamine) Buffer->Add_Reagent Incubate Incubate (Time and Temp vary by reagent) Add_Reagent->Incubate Inject Inject into HPLC-FLD Incubate->Inject

Caption: Workflow for Aniline Derivatization for HPLC-Fluorescence Analysis.

Conclusion and Recommendations

The selection of an appropriate derivatization reagent is a critical step in developing a robust and sensitive analytical method for aniline.

  • For GC-based methods , BSTFA is highly recommended for achieving excellent volatility and thermal stability, leading to superior chromatographic performance. Acetic anhydride offers a simpler and more cost-effective alternative, suitable for less demanding applications.

  • For HPLC-based methods requiring high sensitivity, fluorescent labeling is the strategy of choice. Dansyl chloride provides stable derivatives and excellent sensitivity, making it ideal for methods where a longer sample preparation time is acceptable. Fluorescamine is unparalleled in its reaction speed and low background interference, making it perfect for high-throughput applications where immediate analysis is possible.

Ultimately, the optimal derivatization strategy will be dictated by the specific analytical goals, available instrumentation, and the nature of the sample matrix. It is always advisable to validate the chosen method thoroughly to ensure accuracy, precision, and reliability of the results.

References

  • Anonymous. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • Dasgupta, A., et al. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
  • Davis, B. A. (n.d.). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed.
  • ResearchGate. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
  • BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • IntechOpen. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • National Institutes of Health. (n.d.). Targeted quantification of amino acids by dansylation. PMC.
  • Chula Digital Collections. (n.d.). Fluorescamine : Characteristics, Scope and Applications.
  • Sigma-Aldrich. (n.d.). Fluorescamine.
  • Science.gov. (n.d.). dansyl derived amino: Topics.
  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), Vial, 25 g.
  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
  • Thermo Fisher Scientific. (n.d.). Fluorescamine Protein Assay.
  • Giefing, C., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH.
  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • Royal Society of Chemistry. (n.d.). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography - mass spectrometry.
  • Sigma-Aldrich. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide for GC derivatization.
  • Interchim. (n.d.). Fluorescamine.
  • ResearchGate. (2025, August 7). Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines.
  • PubMed. (n.d.). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive.
  • Wikipedia. (n.d.). Dansyl chloride.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The handling of specialized reagents like 4-Ethoxy-3,5-difluoroaniline, a halogenated aniline derivative, requires a comprehensive understanding of its potential hazards and the procedural discipline to manage its lifecycle from receipt to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds include acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential for serious eye and skin irritation.[1][2] Furthermore, the U.S. Environmental Protection Agency (EPA) classifies the parent compound, aniline, as a probable human carcinogen (Group B2).[4] Combustion of fluorinated organic compounds can also produce highly toxic and corrosive gases, such as hydrogen fluoride and nitrogen oxides.[5][6]

Table 1: Inferred Hazard Profile for 4-Ethoxy-3,5-difluoroaniline

Hazard Class Category Precautionary Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed.[1][2]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin.[1][2]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled.[1][2]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[2][3]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3] |

This hazard profile dictates that 4-Ethoxy-3,5-difluoroaniline must be managed as a hazardous waste from the moment it is designated for disposal.

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing 4-Ethoxy-3,5-difluoroaniline for disposal, it is imperative to be equipped with the appropriate PPE to create a barrier between you and the chemical. The causality is simple: preventing exposure is the most effective safety measure.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Prevents dermal absorption, which is a primary route of exposure for anilines.[2]
Eye/Face Protection Safety goggles with side-shields or a face shield. Protects against splashes and potential irritants.[7]
Skin & Body Protection Flame-retardant lab coat. Protects skin from contamination and provides a removable barrier in case of a spill.[7]

| Respiratory Protection | Use only in a certified chemical fume hood. | Prevents inhalation of dust or vapors, a key exposure route.[8] For spills outside a hood, a respirator may be required.[7] |

All handling of this compound, including weighing, dissolution, and packaging for disposal, must be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.[8] Eyewash stations and safety showers must be readily accessible.[9][10]

Section 3: Waste Characterization and Segregation

Proper disposal is predicated on correct waste stream identification. 4-Ethoxy-3,5-difluoroaniline is a halogenated organic compound due to the presence of fluorine atoms attached to the benzene ring.[11] This classification is critical for two primary reasons:

  • Regulatory Compliance: The EPA regulates halogenated organic compounds under specific waste codes.[12]

  • Disposal Method: Halogenated waste streams often require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[13][14]

Core Directive: Never mix halogenated with non-halogenated waste. Co-mingling these streams contaminates the entire volume, drastically increasing disposal costs and complicating the disposal process for the entire container.[15][16]

Section 4: Step-by-Step Disposal Procedures

The following protocols provide a self-validating system for the safe disposal of 4-Ethoxy-3,5-difluoroaniline in various forms.

Protocol 4.1: Disposal of Contaminated Labware and Debris

This applies to items such as gloves, weigh boats, pipette tips, and absorbent pads.

  • Segregation: In the fume hood, collect all solid waste contaminated with 4-Ethoxy-3,5-difluoroaniline.

  • Packaging: Place the contaminated items into a designated, robust plastic bag or container clearly labeled "Halogenated Solid Waste."

  • Sealing: Once the collection is complete for the task, securely seal the bag or container.

  • Final Disposal: Place the sealed bag into the laboratory's designated solid hazardous waste container for halogenated materials.

Protocol 4.2: Disposal of Aqueous and Organic Solutions

This applies to solutions containing dissolved 4-Ethoxy-3,5-difluoroaniline.

  • Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[8][15] Polyethylene containers are often suitable.

  • Segregation: Ensure no incompatible materials, such as strong oxidizing agents or acids, are added to this container.[2][10]

  • Transfer: Carefully pour the waste solution into the container using a funnel to prevent spills. Perform this task inside a chemical fume hood.

  • Closure: Securely cap the container immediately after adding the waste. Waste containers must remain closed at all times except when actively adding waste.[15][16]

  • Logistics: Do not fill the container beyond 90% capacity to allow for vapor expansion.[17]

Protocol 4.3: Disposal of Unused or Expired Product

Disposing of the pure compound requires offering it to a licensed disposal company.[14]

  • Evaluation: Do not attempt to neutralize or chemically treat the pure compound in the lab. The risks of uncontrolled reactions are too high.

  • Packaging: Ensure the original container is securely sealed and in good condition. If the container is compromised, overpack it into a larger, compatible container.

  • Labeling: The container must be clearly labeled with the full chemical name and associated hazard warnings.

  • Collection Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office. Provide them with all necessary information from the SDS of a similar compound if an exact one is not available.

Section 5: Spill Management Protocol

In the event of a spill, a rapid and systematic response is crucial to minimize exposure and environmental contamination.

Diagram 1: Spill Response Workflow

SpillResponse Start Spill Detected Assess Assess Spill Size & Location Start->Assess IsMajor Major Spill? (Outside fume hood, >100mL) Assess->IsMajor Evaluate IsMinor Minor Spill? (Inside fume hood, <100mL) IsMajor->IsMinor No Evacuate Evacuate Area Alert Others Call EHS/Emergency Services IsMajor->Evacuate Yes Cleanup Don PPE Contain Spill with Absorbent Remove Ignition Sources IsMinor->Cleanup Yes End Disposal Complete Evacuate->End Collect Collect Absorbed Material Use Spark-Proof Tools Cleanup->Collect Package Package in Sealed Container Label as Halogenated Waste Collect->Package Decon Decontaminate Area Wash Hands Thoroughly Package->Decon Decon->End

Caption: Decision workflow for managing a 4-Ethoxy-3,5-difluoroaniline spill.

Step-by-Step Spill Cleanup (Minor Spill):

  • Alert & Secure: Alert personnel in the immediate area. Ensure all ignition sources are removed.[5][18]

  • Ventilate: Ensure the chemical fume hood is functioning at maximum capacity.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, clay, or dry sand.[18] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Dispose: Place all cleanup materials in a sealed container, label it as "Halogenated Solid Waste," and dispose of it according to institutional procedures.[2]

Discharge into the environment must be avoided under all circumstances.[5] Do not let the chemical or cleanup materials enter drains.[5][19]

References

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register, Vol. 51, No. 209.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethoxy-3,5-difluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: As a Senior Application Scientist, my primary objective is to ensure that your work is not only successful but also conducted with the highest degree of safety. The following guide provides a comprehensive operational plan for handling 4-Ethoxy-3,5-difluoroaniline. It is critical to note that detailed public safety data for this specific compound is limited. Therefore, this guide is built upon the well-documented hazards of the parent compound, 3,5-difluoroaniline , and the general principles for handling halogenated aromatic amines. The ethoxy group may alter the compound's physical and toxicological properties; consequently, this guidance represents a minimum safety standard. You must consult the specific Safety Data Sheet (SDS) provided by your supplier for 4-Ethoxy-3,5-difluoroaniline before beginning any work.

Understanding the Risk: The 'Why' Behind the Protocol

To select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards of the chemical class. Halogenated anilines, like 3,5-difluoroaniline, present a multi-faceted risk profile. The causality for our stringent PPE requirements stems from these primary hazards:

  • Acute Toxicity: These compounds are classified as harmful or toxic if swallowed, inhaled, or in contact with the skin.[1][2][3][4] The primary danger lies in systemic toxicity following absorption.

  • Dermal Absorption: Aniline and its derivatives are readily absorbed through the skin, which can lead to systemic effects without obvious initial skin damage.[5][6] This makes skin protection a critical control point.

  • Skin and Eye Irritation: Direct contact is known to cause serious skin and eye irritation.[1][2][7]

  • Respiratory Irritation: Inhalation of dust or vapors can cause respiratory tract irritation.[2][3]

The presence of fluorine atoms can increase the compound's ability to penetrate biological membranes, potentially enhancing its toxicity. Therefore, our PPE strategy is designed to create an impermeable barrier against all potential routes of exposure.

Core Protective Equipment: A Multi-Layered Defense

Working with 4-Ethoxy-3,5-difluoroaniline requires a holistic approach to PPE, where each component serves a specific, vital function. Do not treat any piece of this ensemble as optional.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes and airborne particles.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Standard Protocol: Chemical splash goggles are required for all wet chemistry operations.[2] They provide a complete seal around the eyes, offering superior protection against splashes and vapors.

  • High-Risk Operations: A full-face shield must be worn over safety goggles during procedures with a significant splash or spatter potential (e.g., large-scale reactions, heating, pressure work).[8][9][10]

Skin and Body Protection

This is arguably the most critical area of protection due to the high risk of dermal absorption.

  • Gloves: A single pair of standard nitrile gloves is insufficient. Halogenated compounds can penetrate nitrile and other common glove materials over time.[11]

    • Protocol: Double-gloving is mandatory. Wear two pairs of nitrile gloves, or for extended operations, a more robust outer glove (e.g., neoprene) over an inner nitrile glove.

    • Causality: The outer glove provides the primary chemical barrier, while the inner glove protects against contamination during the removal (doffing) of the outer glove. Always inspect gloves for tears or pinholes before use. If contact occurs, remove the outer glove immediately and replace it.[11]

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat, fully buttoned, is required.[5] Ensure the sleeves are not rolled up.

  • Additional Protection: For weighing solid material outside of a glove box or for handling larger quantities (>10g), a chemical-resistant apron or disposable coveralls should be worn over the lab coat to protect against spills.[8][12]

  • Personal Attire: Always wear long pants and fully enclosed, chemical-resistant shoes.[5] Fabrics like polyester should be avoided in favor of cotton.[13]

Respiratory Protection

The primary method of respiratory protection is an engineering control, not PPE.

  • Primary Control: All handling of 4-Ethoxy-3,5-difluoroaniline must be performed inside a certified chemical fume hood to minimize vapor and particle inhalation.[11]

  • Secondary Control (PPE): If engineering controls are not feasible, or during a large spill cleanup, respiratory protection is required.

    • Protocol: A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[2][12] A full-face respirator will also provide eye protection. All respirator use requires prior medical clearance and fit-testing as per your institution's policy.[9]

PPE Operational Plan: A Step-by-Step Workflow

Adherence to a strict procedural workflow is essential for safety. This sequence ensures that protective barriers are established before exposure and removed in a way that prevents cross-contamination.

Experimental Workflow Diagram

G Safe Handling Workflow for 4-Ethoxy-3,5-difluoroaniline cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning PPE cluster_handle Phase 3: Chemical Handling (In Fume Hood) cluster_doff Phase 4: Decontamination & Doffing cluster_dispose Phase 5: Disposal A Review SDS & Protocol B Verify Fume Hood Operation A->B C Prepare & Label Waste Containers B->C D Confirm Eyewash/Shower Access C->D E Don Lab Coat & Safety Goggles D->E F Don Inner Gloves E->F G Don Outer Gloves F->G H Don Respirator (if required) G->H I Weigh & Transfer Compound H->I J Perform Reaction/Procedure I->J K Close Primary Containers J->K L Decontaminate Outer Gloves & Surfaces K->L M Doff Outer Gloves L->M N Doff Lab Coat M->N O Doff Goggles & Respirator N->O P Doff Inner Gloves O->P Q Wash Hands Thoroughly P->Q R Segregate & Dispose of Contaminated PPE Q->R S Dispose of Chemical Waste R->S

Caption: Logical workflow for safe handling, from preparation to disposal.

Detailed Protocol Steps
  • Preparation Phase:

    • Thoroughly read the compound-specific SDS and your experimental protocol.

    • Verify that the chemical fume hood is functioning correctly (check certification date and airflow monitor).

    • Prepare designated, labeled waste containers for solid and liquid chemical waste, as well as for contaminated solid waste (gloves, wipes).

    • Ensure the path to the nearest safety shower and eyewash station is unobstructed.[2][14]

  • Donning PPE (in order):

    • Put on your lab coat and chemical splash goggles.

    • Don the first (inner) pair of nitrile gloves.

    • Don the second (outer) pair of nitrile or neoprene gloves, pulling the cuff over the sleeve of your lab coat.

    • If required, perform a seal check and don your respirator.

  • Handling Phase (inside the fume hood):

    • Handle the chemical with care, avoiding the creation of dust.[4]

    • Use the smallest quantity necessary for your experiment.

    • Keep all containers sealed when not in immediate use.

    • Should any chemical contact your outer glove, remove it immediately, dispose of it, and put on a new outer glove.

  • Doffing PPE & Decontamination (to avoid cross-contamination):

    • Wipe down any contaminated surfaces in the fume hood.

    • Remove the outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated solid waste container.

    • Remove your lab coat, turning it inside out as you remove it.

    • Remove your face shield/goggles and respirator (if used).

    • Remove the inner gloves, again without touching the exterior.

    • Wash your hands thoroughly with soap and water.[2][15]

  • Disposal:

    • Ensure all contaminated disposable PPE is placed in the correct hazardous waste stream.

    • Dispose of chemical waste in accordance with your institution's guidelines and local regulations.[1][15] Never pour halogenated anilines down the drain.

Data Summary Table

Activity Eye/Face Protection Glove Requirement Body Protection Respiratory Protection
Weighing Solids (<1g) Chemical Splash GogglesDouble NitrileLab CoatRequired if outside a fume hood or containment system.
Routine Lab Use (in fume hood) Chemical Splash GogglesDouble NitrileLab CoatNot required if fume hood is operating correctly.
Large Scale (>10g) / Splash Risk Goggles & Face ShieldNeoprene over NitrileLab Coat & Chemical ApronRecommended to have on standby.
Spill Cleanup Goggles & Face ShieldHeavy-duty NeopreneChemical CoverallsRequired: NIOSH-approved respirator.

Emergency Response Plan

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2][15]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Spill: Evacuate the immediate area. Alert your supervisor. Only personnel trained in hazardous spill cleanup with the correct PPE should address the spill.[1]

By integrating this expert-driven PPE protocol into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Vertex AI Search. (n.d.). 4 - SAFETY DATA SHEET.
  • Apollo Scientific. (2023, June 29). 3,5-Difluoroaniline Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 3,5-Difluoroaniline SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). 3,4-Difluoroaniline SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). 3,5-Difluoroaniline SAFETY DATA SHEET (Canada WHMIS 2015).
  • Sigma-Aldrich. (2025, August 12). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • PubChem. (n.d.). 3,5-Difluoroaniline | C6H5F2N | CID 96595.
  • CDH Fine Chemical. (n.d.). 3,5-DIFLUORO ANILINE CAS No 372-39-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Wayne State University. (n.d.). Aniline.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Washington State University. (n.d.). Aniline.
  • CDC/ATSDR. (n.d.). Aniline | Medical Management Guidelines.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Massachusetts Institute of Technology. (n.d.). SAFETY.
  • Vanderbilt University Environmental Health & Safety. (n.d.). Halogenated Solvents.

Sources

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